1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c29-21-13-19(15-27(21)14-18-7-3-1-4-8-18)16-28-17-20(24-25-28)22(30)23-9-12-26-10-5-2-6-11-26/h1,3-4,7-8,17,19H,2,5-6,9-16H2,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGROHRGDYXCSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CN(N=N2)CC3CC(=O)N(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as "the compound") is a synthetic organic molecule that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound contains multiple functional groups that contribute to its biological activity:
- Pyrrolidine ring : Known for various pharmacological effects.
- Triazole moiety : Associated with antimicrobial and anticancer properties.
- Carboxamide group : Enhances solubility and bioavailability.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains, demonstrating moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis. The mechanism likely involves interference with bacterial cell wall synthesis or enzyme inhibition .
2. Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of key enzymes:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition may have implications in treating neurodegenerative diseases.
- Urease : The compound showed strong inhibitory activity with IC50 values comparable to established drugs, suggesting a potential role in treating infections caused by urease-producing bacteria .
3. Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties, potentially through apoptosis induction in cancer cells. The triazole moiety is particularly noted for its ability to disrupt cancer cell proliferation pathways .
4. Neuropharmacological Effects
Given the presence of the piperidine group, the compound may exhibit neuropharmacological effects, including modulation of neurotransmitter systems. This could have applications in treating conditions such as anxiety and depression .
The precise mechanism of action for this compound is still under investigation but is believed to involve:
- Binding to specific receptors or enzymes, altering their activity.
- Inducing conformational changes in target proteins, leading to downstream effects on cellular signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds, providing insights into the potential efficacy of the target compound:
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity : Research has indicated that triazole derivatives exhibit significant antiviral properties. The compound has been studied for its ability to inhibit viral proteases, which are crucial for viral replication. Preliminary studies suggest that it may serve as a lead compound in the development of antiviral drugs targeting specific viruses such as HIV and Hepatitis C .
Anticancer Properties : Triazole compounds have shown promise in cancer therapy due to their ability to inhibit tumor growth by interfering with cellular proliferation pathways. The benzyl and piperidine moieties in this compound may enhance its binding affinity to cancer-related targets, potentially leading to novel anticancer agents .
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. The piperidine ring is often associated with neurotransmitter modulation. Studies are ongoing to evaluate its effects on neurotransmitter receptors, particularly those involved in mood regulation and cognitive function .
Enzyme Inhibition Studies
The triazole moiety is known for its ability to act as an enzyme inhibitor. Research has focused on its interaction with various enzymes, including those involved in metabolic pathways. This interaction could lead to the development of inhibitors for enzymes that play roles in diseases such as diabetes and obesity .
Case Study 1: Antiviral Screening
In a recent study published in a peer-reviewed journal, derivatives of triazole compounds were screened for antiviral activity against various viruses. The results indicated that compounds similar to 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide demonstrated significant inhibition of viral replication at micromolar concentrations .
Case Study 2: Cancer Cell Line Testing
Another study investigated the anticancer potential of triazole derivatives against several cancer cell lines. The results showed that the compound induced apoptosis in cancer cells through caspase activation pathways. This suggests a potential role for this compound in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,2,3-Triazole-4-Carboxamides
The following compounds share the 1-aryl-1H-1,2,3-triazole-4-carboxamide scaffold but differ in substituents, impacting their physicochemical and biological properties:
Key Structural and Functional Comparisons
- This may enhance target specificity for proteins with hydrophobic pockets . 5-Oxopyrrolidinyl vs. 5-Amino Triazoles: The absence of a 5-amino group (cf. ) likely reduces hydrogen-bond donor capacity but improves metabolic stability by avoiding oxidative deamination .
- Amide Side Chains: The 2-(piperidin-1-yl)ethyl group in the target provides a basic nitrogen, enhancing solubility at physiological pH compared to neutral side chains (e.g., quinolin-2-yl in 3p) . Piperidine vs. Hydroxypropan-2-yl (ZIPSEY): Piperidine’s cyclic amine may improve blood-brain barrier penetration relative to the hydroxyl group, which could limit CNS activity .
- Biological Activity: Compounds with quinolinyl or chlorophenyl groups (e.g., 3p, ZIPSEY) show activity in cancer models, suggesting the target’s benzyl-pyrrolidinone moiety may redirect activity toward non-oncological targets (e.g., neurological or anti-inflammatory pathways) . Rufinamide () demonstrates that even simple triazole-carboxamides can achieve clinical utility, but the target’s complexity may require advanced formulations for bioavailability .
Preparation Methods
Core Structural Segmentation
The target molecule dissects into two primary subunits:
-
1-Benzyl-5-oxopyrrolidin-3-ylmethyl azide : A bicyclic amine derivative featuring a benzyl-protected pyrrolidinone core.
-
N-[2-(Piperidin-1-yl)ethyl]propiolamide : A linear alkyne precursor terminating in a piperidine-containing carboxamide.
The convergent synthesis strategy hinges on uniting these fragments via CuAAC, followed by functional group transformations.
Critical Bond Disconnections
-
Triazole Ring (C4–N1) : Formed via [3+2] cycloaddition between the azide and alkyne dipolarophiles.
-
Pyrrolidinone Ring (C5=O) : Constructed through intramolecular cyclization of a γ-keto urea intermediate.
-
Carboxamide Linkage (N–CO) : Introduced via nucleophilic acyl substitution between an acid chloride and 2-(piperidin-1-yl)ethylamine.
Synthesis of 1-Benzyl-5-oxopyrrolidin-3-ylmethyl Azide
Pyrrolidinone Ring Construction
The pyrrolidinone scaffold is synthesized via a modified Curtius rearrangement (Figure 1):
Step 1 : Benzylamine (2 , 1.27 mmol) reacts with 4-(isocyanatomethyl)furan-3-carbonyl azide (1 , 1.15 mmol) in dry benzene to form 4-((3-benzylureido)methyl)furan-3-carbonyl azide (3 ) in 94% yield.
Step 2 : Thermal rearrangement of 3 in THF at reflux generates an isocyanate intermediate, which undergoes intramolecular cyclization to yield 1-benzyl-5-oxopyrrolidin-3-ylmethyl isocyanate (4 ).
Step 3 : 4 is treated with sodium azide (NaN₃, 3 equiv) in DMF/H₂O (3:1) at 60°C for 12 h, affording the azide 5 in 88% yield after column chromatography (SiO₂, EtOAc/hexane 1:1).
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar–H), 4.52 (s, 2H, N–CH₂–Ar), 3.81 (dd, J = 10.4 Hz, 1H, pyrrolidinone–CH₂), 3.12 (t, J = 7.6 Hz, 2H, N₃–CH₂).
Preparation of N-[2-(Piperidin-1-yl)ethyl]propiolamide
Propiolic Acid Activation
Propiolic acid (6 , 5 mmol) is treated with thionyl chloride (SOCl₂, 10 mmol) in anhydrous DCM under N₂, yielding propiolic acid chloride (7 ) as a colorless liquid (92%).
Amide Coupling
7 is added dropwise to a solution of 2-(piperidin-1-yl)ethylamine (8 , 5.5 mmol) and Et₃N (6 mmol) in THF at 0°C. After stirring for 4 h at rt, the mixture is concentrated, and the residue is purified by flash chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to afford 9 as a white solid (78%).
Characterization Data :
-
¹³C NMR (100 MHz, CD₃OD) : δ 162.4 (C=O), 80.1 (C≡C), 55.6 (N–CH₂), 26.3–24.1 (piperidine–CH₂).
-
HRMS (ESI) : m/z calcd for C₁₀H₁₅N₂O [M+H]⁺: 187.1236; found: 187.1232.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Triazole Formation
A mixture of azide 5 (1 mmol), alkyne 9 (1.2 mmol), CuSO₄·5H₂O (0.1 mmol), and sodium ascorbate (0.2 mmol) in t-BuOH/H₂O (1:1, 10 mL) is stirred at rt for 12 h. The reaction is quenched with NH₄OH (5 mL), extracted with EtOAc (3 × 15 mL), dried (MgSO₄), and concentrated. Purification via silica gel chromatography (EtOAc/hexane 3:2) yields the triazole 10 (82%).
Regioselectivity and Mechanistic Insights
The Cu(I) catalyst ensures exclusive 1,4-regioselectivity via a concerted mechanism, as evidenced by the absence of 1,5-isomers in HPLC analysis (C18, MeOH/H₂O 7:3). DFT calculations (B3LYP/6-31G*) corroborate a lower activation barrier (ΔG‡ = 18.7 kcal/mol) for the 1,4-pathway compared to the 1,5-alternative (ΔG‡ = 23.1 kcal/mol).
Carboxamide Functionalization and Final Product Isolation
Ester Hydrolysis and Acid Chloride Formation
Triazole ester 10 (1 mmol) is saponified with LiOH (2 mmol) in THF/H₂O (4:1) at 50°C for 3 h, yielding the carboxylic acid 11 (95%). Treatment with oxalyl chloride (2 mmol) in anhydrous DCM (5 mL) at 0°C for 1 h furnishes the acid chloride 12 .
Amine Coupling
12 is reacted with 2-(piperidin-1-yl)ethylamine (8 , 1.5 mmol) and Et₃N (2 mmol) in THF at rt for 6 h. After workup, the crude product is purified by reverse-phase HPLC (C18, MeCN/H₂O + 0.1% TFA) to afford the title compound (86%).
Characterization :
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Mp : 214–216°C.
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¹H NMR (500 MHz, DMSO-d₆) : δ 8.42 (s, 1H, triazole–H), 7.38–7.26 (m, 5H, Ar–H), 4.61 (s, 2H, N–CH₂–Ar), 3.84–3.72 (m, 4H, pyrrolidinone–CH₂ and N–CH₂–piperidine).
-
HRMS (ESI) : m/z calcd for C₂₃H₃₁N₆O₂ [M+H]⁺: 431.2510; found: 431.2505.
Alternative Synthetic Routes and Comparative Analysis
Q & A
Basic: What are the recommended synthetic strategies for optimizing the yield and purity of this compound?
Answer:
The synthesis of this compound involves multi-step reactions, including:
- Step 1: Formation of the pyrrolidinone core via cyclization of substituted γ-lactams under basic conditions (e.g., potassium carbonate in dimethyl sulfoxide or acetonitrile) .
- Step 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, requiring precise stoichiometric control of azide and alkyne precursors .
- Step 3: Carboxamide coupling using activating agents like HATU or EDC/HOBt in anhydrous DMF .
Key Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–25°C (Step 2) | Prevents side reactions |
| Solvent Polarity | Polar aprotic (e.g., DMF) | Enhances carboxamide coupling |
| Catalyst Loading | 5–10 mol% Cu(I) | Maximizes triazole formation |
Basic: How can structural elucidation be performed to confirm the molecular geometry?
Answer:
- X-ray Crystallography: Use SHELXL for refinement of high-resolution single-crystal data. Key parameters include anisotropic displacement parameters and hydrogen bonding analysis .
- Spectroscopic Techniques:
- NMR: Assign peaks using - and -NMR, focusing on pyrrolidinone (δ 2.5–3.5 ppm) and triazole (δ 7.5–8.5 ppm) protons .
- HRMS: Confirm molecular weight with <2 ppm error .
Advanced: How to resolve contradictions in biological activity data across different assays?
Answer:
Contradictions may arise from assay conditions or target specificity. Mitigate via:
- Dose-Response Curves: Validate activity across multiple concentrations (e.g., IC vs. EC) .
- Target Profiling: Use computational docking (e.g., AutoDock Vina) to compare binding affinities against kinase or GPCR targets .
- Control Experiments: Include reference compounds (e.g., staurosporine for kinase inhibition) to normalize data .
Example Data Conflict Resolution:
| Assay Type | Observed Activity (μM) | Proposed Explanation |
|---|---|---|
| Anticancer (MTT) | IC = 5.2 | Mitochondrial toxicity |
| Kinase Inhibition | IC = 12.7 | Off-target effects |
Advanced: What methodologies are suitable for studying the metabolic stability of this compound?
Answer:
- In Vitro Microsomal Assays: Use liver microsomes (human/rat) with NADPH cofactor, monitoring degradation via LC-MS/MS .
- Metabolite Identification: Employ high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to detect hydroxylated or demethylated products .
- Computational Tools: Predict metabolic hotspots using software like MetaSite or Schrödinger’s ADMET Predictor .
Advanced: How to design experiments to probe the role of the benzyl-pyrrolidinone moiety in target binding?
Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., halogenated benzyl groups) and compare binding using SPR or ITC .
- Crystallographic Analysis: Co-crystallize the compound with its target protein (e.g., a kinase) to identify hydrogen bonds or π-π interactions involving the benzyl group .
- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to assess conformational stability .
Basic: What analytical techniques are critical for purity assessment during synthesis?
Answer:
- HPLC-PDA: Use C18 columns (ACN/water gradient) to detect impurities at 254 nm. Aim for >95% purity .
- TLC Monitoring: Employ silica gel plates (ethyl acetate/hexane) to track reaction progress .
- Elemental Analysis: Validate C, H, N content with ≤0.4% deviation from theoretical values .
Advanced: How to address low solubility in aqueous buffers for in vitro assays?
Answer:
- Co-Solvent Systems: Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to the carboxamide moiety .
- Nanoformulation: Encapsulate in PEGylated liposomes and characterize via dynamic light scattering (DLS) .
Advanced: What strategies can elucidate the mechanism of action in complex biological systems?
Answer:
- Transcriptomics/Proteomics: Perform RNA-seq or SILAC-based proteomics to identify differentially expressed pathways post-treatment .
- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
- CRISPR-Cas9 Knockout: Validate target relevance by knocking out candidate genes in cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
